molecular formula C10H11NO2 B2724988 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 187107-82-0

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2724988
CAS No.: 187107-82-0
M. Wt: 177.203
InChI Key: RSSWVPLBWNPQEQ-UHFFFAOYSA-N
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Description

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound with the molecular formula C10H11NO2. It is a derivative of benzazepine, characterized by a seven-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

This compound interacts with its targets, the muscarinic (M3) receptors, by acting as a selective antagonist . This means that it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses that would normally be triggered by the natural ligands of these receptors .

Biochemical Pathways

The antagonistic action of this compound on muscarinic (M3) receptors affects various biochemical pathways. For instance, it can inhibit the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels , which are involved in regulating the electrical activity of neurons and other cells . By blocking these channels, the compound can alter the excitability of cells and influence various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic (M3) receptor activation. This can lead to a decrease in the physiological responses mediated by these receptors, such as smooth muscle contraction and glandular secretion . In addition, by blocking GIRK channels, the compound can alter the electrical activity of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . Another method includes the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 3-position and the carbonyl group at the 2-position contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSWVPLBWNPQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187107-82-0
Record name 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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